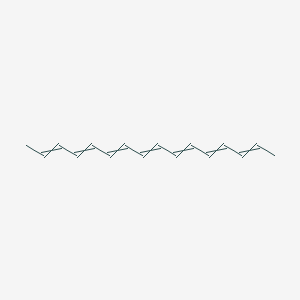

Hexadeca-2,4,6,8,10,12,14-heptaene

Description

Structure

2D Structure

Properties

CAS No. |

918342-83-3 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

hexadeca-2,4,6,8,10,12,14-heptaene |

InChI |

InChI=1S/C16H20/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H,1-2H3 |

InChI Key |

HVNWKSDAXRCBJC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=CC |

Origin of Product |

United States |

Sophisticated Spectroscopic Characterization and Electronic Structure Elucidation of Hexadeca 2,4,6,8,10,12,14 Heptaene

Ultrafast Transient Absorption and Emission Spectroscopy for Excited State Dynamics

Ultrafast transient absorption spectroscopy is a powerful tool for mapping the energy relaxation pathways of photoexcited molecules on femtosecond to picosecond timescales. For long-chain polyenes like hexadeca-2,4,6,8,10,12,14-heptaene, the excited state dynamics are governed by a unique ordering of electronic states. Unlike many simple organic molecules, the lowest optically allowed excited singlet state (S₂) lies higher in energy than the lowest excited singlet state (S₁), which is optically forbidden from the ground state (S₀) due to symmetry constraints.

Upon photoexcitation, the molecule is promoted to the S₂ state. From here, it undergoes a series of rapid, radiationless transitions. The typical decay pathway observed for long polyenes is S₂ → S₁ → S* → S₀. bowdoin.edu

S₂ → S₁ Internal Conversion: This is an extremely rapid process, often occurring in less than a picosecond, driven by the high density of vibrational states.

S₁ → S Internal Conversion:* The molecule relaxes from the S₁ state to a transient, vibrationally "hot" ground state, often denoted as S*. This process is slower than the initial S₂ decay.

S → S₀ Vibrational Cooling:* The final step is the dissipation of excess vibrational energy to the surrounding solvent, returning the molecule to the thermal equilibrium of the electronic ground state (S₀).

Studies on very long, stable polyene polymers with over 200 conjugated double bonds show that the lifetimes of the S₂, S₁, and S* states converge to nearly identical values, suggesting a common "infinite" polyene limit for these dynamics. bowdoin.edu

| Excited State | Description | Typical Lifetime Range for Long Polyenes | Decay Process |

|---|---|---|---|

| S₂ (1¹Bᵤ) | Optically allowed, strongly absorbing state | < 50 fs - 1 ps | Internal Conversion |

| S₁ (2¹A₉) | Optically forbidden, "dark" state | 10 - 100 ps | Internal Conversion |

| S* | Vibrationally excited ("hot") ground state | 1 - 10 ps | Vibrational Cooling |

Resonance Raman Spectroscopy for Vibrational Mode Assignment and Vibronic Coupling Analysis

Resonance Raman (RR) spectroscopy is an invaluable technique for probing the vibrational structure of specific electronic states. By tuning the excitation laser to an electronic absorption band, vibrations coupled to that electronic transition are selectively enhanced. For all-trans-hexadeca-2,4,6,8,10,12,14-heptaene, high-resolution optical spectroscopy reveals that the most prominent features arise from symmetric carbon-carbon stretching vibrations. researchgate.net

A key finding from the analysis of hexadecaheptaene is the significant change in the frequency of the C=C double bond stretching mode upon electronic excitation from the ground state (1¹A₉) to the first excited singlet state (2¹A₉). This frequency increases dramatically, a phenomenon attributed to strong vibronic coupling between these two electronic states. researchgate.net This coupling indicates a substantial change in the geometry and bond order of the polyene backbone in the excited state.

| Vibrational Mode | Ground State (1¹A₉) Frequency (cm⁻¹) | Excited State (2¹A₉) Frequency (cm⁻¹) | Change upon Excitation (cm⁻¹) |

|---|---|---|---|

| Symmetric C=C Stretch | 1555 | 1782 | +227 |

Vibrational frequencies for the dominant symmetric C=C double bond stretch in all-trans-hexadeca-2,4,6,8,10,12,14-heptaene, showing a large increase upon electronic excitation. researchgate.net

Advanced Multidimensional Nuclear Magnetic Resonance (NMR) for Conformational Studies

While X-ray diffraction provides structural information in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier method for determining molecular conformation in solution. For a flexible molecule like this compound, various conformers may exist in equilibrium. Advanced NMR techniques, often combined with computational chemistry, can elucidate these structures.

The primary source of conformational information comes from the measurement of vicinal proton-proton coupling constants (³J_HH). The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these couplings along the polyene chain, the preferred rotational arrangements (e.g., s-trans vs. s-cis) around the C-C single bonds can be determined.

Furthermore, Density Functional Theory (DFT) calculations can predict the ¹H NMR chemical shifts for different possible conformers. nih.gov By comparing the calculated shifts with the experimental spectrum, a definitive assignment of the solution-state structure can be made. This combined approach is crucial for understanding how the polyene chain folds and orients itself in solution, which has profound implications for its electronic properties. nih.gov For long conjugated systems, this can reveal subtle deviations from planarity that are averaged out by other techniques.

| Dihedral Angle (H-C-C-H) | Typical ³J_HH Coupling Constant (Hz) | Associated Conformation |

|---|---|---|

| ~180° | 10 - 16 | Anti-periplanar (s-trans) |

| ~90° | 0 - 3 | Synclinal (gauche) |

| ~0° | 7 - 12 | Syn-periplanar (s-cis) |

Generalized relationship between dihedral angle and vicinal coupling constants used in the conformational analysis of unsaturated systems.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

This compound itself is achiral. However, if chiral centers are introduced or if the polyene chain is forced into a helical or twisted conformation, it becomes optically active. Chiroptical techniques are essential for characterizing such chiral derivatives.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of the molecule, with positive or negative bands (Cotton effects) corresponding to specific electronic transitions. For chiral polyenes, the CD spectrum is highly sensitive to the three-dimensional arrangement of the π-system. acs.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is a complementary technique to CD and is particularly useful for determining absolute configurations and studying conformational equilibria in chiral molecules. acs.org

These methods have been applied successfully to complex chiral molecules with extended π-systems, such as helicenes, to probe their unique chiroptical properties that are often hidden in standard spectroscopic measurements. acs.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy of Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org Radical intermediates of polyenes can be generated through chemical oxidation, reduction, or irradiation. ESR spectroscopy provides detailed information about the electronic structure of these radicals.

The key parameters in an ESR spectrum are the g-factor and hyperfine coupling constants.

g-factor: This is analogous to the chemical shift in NMR and depends on the electronic environment of the unpaired electron. libretexts.org

Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a direct map of the spin density distribution. libretexts.orgarxiv.org For a polyene radical, this reveals the extent to which the unpaired electron is delocalized across the π-conjugated system.

Studying radical intermediates is crucial for understanding degradation mechanisms, polymerization processes, and the role of polyenes in redox reactions. nih.govnih.gov

| ESR Parameter | Information Provided |

|---|---|

| g-factor | Provides information about the electronic environment of the radical (e.g., presence of heteroatoms). |

| Hyperfine Coupling Constant (A) | Reveals the spin density of the unpaired electron at specific nuclei, mapping its delocalization. |

X-ray Diffraction and Scattering for Solid-State Packing and Molecular Arrangement

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For a crystalline sample of this compound, single-crystal XRD could provide a wealth of information.

Molecular Conformation: XRD can precisely measure all bond lengths, bond angles, and dihedral angles, confirming the planarity (or lack thereof) of the polyene backbone. It would definitively show the s-trans or s-cis nature of the conformations around the single bonds.

Bond Length Alternation: A key feature of ground-state polyenes is bond length alternation, where C-C single bonds are longer than C=C double bonds. XRD provides the most accurate measurement of this alternation, which is fundamental to the electronic properties of conjugated systems. bowdoin.edu

Intermolecular Packing: The diffraction pattern reveals how individual heptaene molecules pack together in the crystal lattice. youtube.com This includes intermolecular distances and orientations, which are critical for understanding solid-state electronic properties, such as charge transport. The sharpness of diffraction peaks indicates the degree of crystallinity, while broad halos are characteristic of amorphous (disordered) material. youtube.comacs.org

Theoretical and Computational Investigations of Hexadeca 2,4,6,8,10,12,14 Heptaene Electronic and Molecular Properties

Density Functional Theory (DFT) and Ab Initio Calculations of Ground and Excited States

Theoretical studies of hexadeca-2,4,6,8,10,12,14-heptaene and similar long-chain polyenes rely on sophisticated computational methods to elucidate their electronic structure and predict their behavior. Density Functional Theory (DFT) and ab initio calculations are primary tools for investigating both the ground and excited electronic states of these molecules. nih.govrsc.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying polyene structures. rsc.org For instance, the Hartree-Fock crystal orbital formalism has been used to explore the energetic stability of different conformations of infinite polyenes, suggesting that structures other than the all-trans configuration may be equally or even more probable. rsc.org For shorter polyenes, methods like equation-of-motion coupled-cluster (EOM-CCSD) and multi-configurational self-consistent field (MCSCF) with perturbation corrections (CASPT2) are employed to accurately describe the energies of the low-lying excited states. nih.govscribd.com A significant finding from these calculations is that for molecules like all-trans-octatetraene, the vertical excitation energy to the 2¹Ag⁻ state is considerably higher than the adiabatic (0→0) energy, which has important implications for interpreting experimental spectra. scribd.com

DFT methods, particularly with functionals like B3LYP and the more recent APFD, are widely used for geometry optimization and the calculation of properties like NMR chemical shifts in conjugated systems. mdpi.com These calculations have been instrumental in determining the low-energy conformations of related conjugated triene systems, revealing, for example, that certain torsion angles adopt skew conformations to minimize energy. mdpi.com Time-dependent DFT (TD-DFT) is a common choice for modeling the electronic transitions in the ionic states of polyenes. scribd.com

The accurate description of the excited states of long polyenes, however, remains a significant challenge for computational chemistry. acs.org The three lowest excited states (2Ag⁻, 1Bu⁺, and 1Bu⁻) are of particular interest. acs.org Advanced methods like the Density Matrix Renormalization Group Self-Consistent Field (DMRGSCF) have proven capable of handling the static electron correlation in polyenes with up to 12 conjugated double bonds. acs.org Further refinements using driven similarity renormalization group (DSRG) multireference perturbation theory (MRPT2) have yielded adiabatic excitation energies that show a linear dependence on the inverse of the chain length, a well-known characteristic of polyenes. acs.org

| Compound Family | Calculation Method | Key Findings | Reference |

| Haloethenes and related compounds | HF, B3LYP, MP2, CCSD / 6-311++G(d,p) | Provided systematic geometric and energetic data for a combinatorial set of substituted double-bonded compounds. nih.gov | nih.gov |

| Conjugated hexadecatrienyl acetates | B3LYP/6-31+G(d), APFD/6-31+G(d) | Determined low-energy conformers and their populations, highlighting the preference for skew torsion angles. mdpi.com | mdpi.com |

| Long polyenes (up to 12 double bonds) | SA(4)-DSRG-MRPT2, SA(2+2)-DSRG-MRPT2 | Calculated adiabatic excitation energies for the three lowest excited states, showing a linear dependence on 1/(2Ndb + 1). acs.org | acs.org |

Quantum Chemical Topology Analysis (e.g., QTAIM, ELF) of Bonding Character

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide profound insights into the nature of chemical bonding in molecules like this compound. These analyses go beyond simple orbital descriptions to characterize the electron density distribution and its topological features.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. nih.gov The presence of a bond critical point (BCP) and a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond. uni-muenchen.de The properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the energy density (Hb), reveal the nature of the interaction. For instance, in related systems, QTAIM has been used to investigate intramolecular hydrogen bonds, correlating topological parameters with the strength and nature of these interactions. nih.gov

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. nih.gov It is particularly useful for visualizing and quantifying the degree of electron localization in chemical bonds and lone pairs. nih.gov In conjugated systems, ELF analysis can help to characterize the alternating single and double bond character along the polyene chain. Studies on intramolecular hydrogen bonds have shown that ELF and QTAIM parameters are often correlated, and descriptors derived from these methods can serve as universal measures of hydrogen bond strength and covalent character. nih.gov

For complex systems, these topological methods can reveal subtle electronic effects. For example, in recently synthesized alkaline-earth metal carbonyl complexes, QTAIM and ELF analyses, along with other methods like delocalization indexes and the Interacting Quantum Atoms (IQA) approach, have shown that the metal-CO interactions are primarily electrostatic, with an increasing degree of covalency for heavier metals, but without significant π-back-donation. uni-muenchen.de This level of detailed analysis is crucial for understanding the electronic structure of novel compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and the influence of the surrounding environment, such as solvents, on molecules like this compound. rug.nl MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion, providing a dynamic picture of molecular behavior. rug.nl

For long-chain molecules like polyenes, MD simulations can reveal the accessible conformations and the energy barriers between them. nih.govaps.org For instance, simulations of poly(phenylene vinylene) derivatives have shown that the main chains can adopt semi-rigid, helical, or zigzag conformations. nih.gov The flexibility and conformation of polyenes are influenced by factors such as the length of the chain and the presence of side groups. researchgate.net

The solvent environment plays a critical role in determining the preferred conformation of a polyene chain. frontiersin.orgnih.gov MD simulations can explicitly model solvent molecules, allowing for the investigation of specific solute-solvent interactions. frontiersin.org Studies on oligo(m-phenylene ethynylene)s have shown that the helical conformation is stabilized by increasing solvent polarity, except in cases where specific interactions, like those with chlorohydrocarbon solvents, lead to unfolding. nih.govnih.gov The folding of such amphiphilic oligomers can be understood as a balance between minimizing unfavorable solvent-backbone contacts and maintaining favorable solvent-side chain interactions. nih.gov

Coarse-grained MD models, where groups of atoms are represented as single beads, are often employed for simulating large polymer systems over long timescales. rug.nl These models, while less detailed, can capture the essential physics of polymer dynamics and have been used to study phenomena like the crystallization of polyethylene, including the effects of long-chain branches. ippi.ac.ir Reactive MD simulations, as implemented in packages like PolySMart, can even model polymerization processes, providing insights into the evolution of polymer structure and topology. tue.nl

| System | Simulation Type | Key Findings | Reference |

| Poly(phenylene vinylene) derivatives | Molecular Dynamics | Main chains exhibit semi-rigid, helical, or zigzag conformations. nih.gov | nih.gov |

| Oligo(m-phenylene ethynylene)s | (Implicit in spectroscopic studies) | Helical conformation is stabilized by solvent polarity, with specific solvents acting as denaturants. nih.govnih.gov | nih.govnih.gov |

| Polyethylene | Molecular Dynamics | Long-chain branches inhibit the crystallization process. ippi.ac.ir | ippi.ac.ir |

| Graphene/polymer nanocomposites | Molecular Dynamics | Graphene can induce order and act as a nucleation site for the crystallization of polymers like polyethylene. rsc.org | rsc.org |

Non-Adiabatic Dynamics Simulations for Photoinduced Processes

The interaction of light with polyenes like this compound can trigger a cascade of ultrafast processes involving transitions between different electronic states. Non-adiabatic dynamics simulations are essential for modeling these photoinduced events, as they account for the breakdown of the Born-Oppenheimer approximation, where the motion of electrons and nuclei are no longer independent.

A key finding from these simulations is the importance of specific molecular motions, such as torsions around carbon-carbon double bonds, in facilitating the transition between electronic states via conical intersections. dtu.dkrsc.org Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing efficient funnels for non-radiative decay back to the ground state. The timescales for these processes are incredibly short, often in the femtosecond range. For example, in cyclopentadiene (B3395910), the onset of population transfer from the S₁ state back to the S₀ ground state occurs around 25 femtoseconds after excitation. dtu.dkrsc.org

The validation of these complex simulations often comes from their ability to reproduce experimental results, such as time-resolved photoelectron spectroscopy (TRPES). dtu.dkrsc.org The excellent agreement between simulated and experimental TRPES data for systems like cyclopentadiene and trans-1,3-butadiene lends strong support to the mechanistic insights gained from the non-adiabatic dynamics simulations. aip.orgnih.gov

Modeling of Intermolecular Interactions and Aggregation Phenomena

The behavior of this compound in condensed phases is governed by intermolecular interactions, which can lead to aggregation and the formation of supramolecular structures. Modeling these interactions is crucial for understanding and predicting the material properties of polyene-based systems.

Various computational approaches are used to model intermolecular forces, which are broadly categorized as van der Waals interactions. youtube.com These forces, though weak individually, can collectively dictate the thermodynamic properties of molecular solids and self-assembled structures. youtube.com In the context of DFT, which often fails to capture long-range van der Waals interactions, several correction schemes have been developed. youtube.com One approach is the many-body dispersion (MBD) framework, which models the system as a collection of coupled quantum harmonic oscillators. youtube.com

Molecular dynamics simulations are also extensively used to study aggregation. nih.gov By employing appropriate force fields, MD can simulate the process of molecules coming together to form aggregates in solution. nih.govwhiterose.ac.uk These simulations can reveal the atomistic details of the aggregate structure and the thermodynamic driving forces behind their formation. nih.gov For example, simulations of a model conjugated polymer showed that even in "good" solvents, aggregation can occur, and that the structure of the side chains significantly impacts the stacking of the polymer backbones. nih.gov

Aggregation can have a profound effect on the photophysical properties of polyenes. rsc.org The formation of aggregates can lead to either a red-shift (J-aggregates) or a blue-shift (H-aggregates) in the absorption spectrum compared to the isolated molecule. rsc.org Aggregation-caused quenching (ACQ) of fluorescence is also a common phenomenon, resulting from non-radiative decay pathways that become accessible in the aggregated state. rsc.org However, some systems exhibit aggregation-induced emission (AIE), where emission is enhanced upon aggregation. acs.org Understanding the interplay between intermolecular interactions and photophysical properties is a key area of research. acs.orgaps.org

Photophysical and Photochemical Dynamics of Hexadeca 2,4,6,8,10,12,14 Heptaene

Mechanisms of Singlet and Triplet State Deactivation Pathways

The deactivation of electronically excited states in polyenes like hexadecaheptaene is a complex process dictated by the ordering and interaction of its low-lying singlet (S) and triplet (T) states. For all-trans polyenes, the ground state is the 1¹Ag⁻ (S₀) state. Upon absorption of light, the molecule is typically promoted to the strongly allowed 1¹Bu⁺ (S₂) excited state. nih.gov The subsequent deactivation follows a well-established cascade pathway.

The primary deactivation steps are:

Internal Conversion (IC): An extremely fast, radiationless transition occurs from the initially populated S₂ state to the lower-lying 2¹Ag⁻ (S₁) state. This process is a cornerstone of polyene photophysics.

S₁ State Decay: The S₁ state is "dark," meaning a direct transition back to the S₀ ground state is symmetry-forbidden. Its deactivation can occur through several channels, including fluorescence (a weak emission due to vibronic coupling) or further internal conversion to the ground state, often involving twisted geometries. The decay pathway S₂ → S₁ → S* → S₀ has been observed for polyene oligomers, where S* is assigned to a vibrationally excited ground state. bowdoin.edu

Intersystem Crossing (ISC): The singlet excited state can convert to a triplet state (e.g., S₁ → T₁). This process, involving a change in spin multiplicity, is generally less efficient in linear polyenes in the absence of heavy atoms or paramagnetic species. youtube.com The presence of molecular oxygen in solution can, however, enhance intersystem crossing and promote the transition from the singlet to the triplet state. youtube.comnih.gov

Singlet Fission: In extended polyene systems, an alternative pathway for triplet generation exists. Probing these systems with sufficient energy can generate triplets via singlet fission, a process where one singlet exciton (B1674681) converts into two triplet excitons. aps.org This process is thought to involve higher-energy singlet states that possess triplet-pair character, such as the 1¹Bu⁻ state. aps.orgrsc.org The energetics of singlet fission are closely linked to the singlet-triplet energy gaps. rsc.org

The deactivation pathways are highly dependent on the energy gap between the involved electronic states, a factor that is systematically controlled by the conjugation length of the polyene. nih.gov

Photoisomerization Kinetics and Stereomutation Processes

A key photochemical process for polyenes is photoisomerization, which involves a change in the molecule's stereochemistry around a carbon-carbon double bond (e.g., trans to cis). This process is fundamental to the function of retinal (a polyene chromophore) in vision.

Upon excitation to the S₁ state, the π-bond order of the double bonds is reduced, which lowers the rotational barrier and allows for twisting around the C=C axis. This torsional motion provides an efficient pathway for deactivation back to the S₀ ground state. The molecule can relax into the potential well of either the original isomer or a new stereoisomer, leading to photoisomerization. The specific double bond that twists and the quantum yield of the isomerization depend on the polyene's structure and its environment. While the general mechanism is well-understood, specific kinetic data and stereomutation quantum yields for hexadeca-2,4,6,8,10,12,14-heptaene are not detailed in the available research.

Intramolecular and Intermolecular Energy Transfer Pathways

Energy transfer processes are crucial in determining the fate of the absorbed photon energy. These can be categorized as intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Energy Transfer: The primary example of intramolecular energy transfer in hexadecaheptaene is the ultrafast internal conversion from the S₂ (1¹Bu⁺) state to the S₁ (2¹Ag⁻) state following initial photoexcitation. This is a form of vibrational energy redistribution that occurs on a femtosecond timescale. The efficiency of this process is a defining characteristic of linear polyenes. bowdoin.edu

Intermolecular Energy Transfer: Intermolecular energy transfer involves the transfer of the excitation energy from the polyene to another molecule. A significant example is the quenching of the polyene's excited states by other species.

Triplet-Triplet Annihilation: Two triplet-state polyene molecules can interact, with one returning to the ground state and the other being promoted to an excited singlet state.

Quenching by Oxygen: The triplet state of a polyene can be quenched by molecular oxygen (which has a triplet ground state). This energy transfer process can generate highly reactive singlet oxygen, which can then lead to photo-oxidative degradation of the polyene. nih.gov This is a critical process limiting the photostability of polyenes in aerobic environments. nih.gov Carotenoids, which are natural polyenes, play a vital role in photosynthesis by quenching chlorophyll (B73375) triplet states to prevent this type of damage. bowdoin.edu

The study of polyene-bridged diporphyrins has also provided insight into intramolecular electron and energy transfer reactions, demonstrating how the polyene structure can mediate these processes over long distances. acs.org

Multiphoton Absorption Cross-Sections and Mechanisms

Multiphoton absorption (MPA) is a nonlinear optical process where a molecule simultaneously absorbs two or more photons to reach an excited state. nih.gov The probability of such an event is quantified by the multiphoton absorption cross-section (MPACS), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

For a molecule like hexadecaheptaene, with its large π-conjugated system, significant two-photon absorption (2PA) or three-photon absorption (3PA) is expected. The selection rules for multiphoton absorption differ from those for single-photon absorption. For centrosymmetric molecules like all-trans-polyenes, one-photon transitions from the Ag ground state are allowed only to Bu states, while two-photon transitions are allowed to Ag states. Therefore, 2PA can be used to directly probe the "dark" S₁ (2¹Ag⁻) state.

Table 1: Conceptual Representation of Multiphoton Absorption Data This table illustrates how multiphoton absorption cross-sections are typically reported. The values are hypothetical for hexadecaheptaene and serve for illustrative purposes only.

| Process | Excitation Wavelength (nm) | Cross-Section (Unit) |

| 2PA | ~800 | σ₂ (GM) |

| 3PA | ~1300 | σ₃ (cm⁶ s² photon⁻²) |

| 4PA | ~1700 | σ₄ (cm⁸ s³ photon⁻³) |

Note: The optimal wavelengths and cross-section values are highly specific to the molecule.

Photoredox Chemistry and Charge Transfer Processes in Polyene Systems

Photoredox catalysis involves using light to initiate redox reactions. youtube.comyoutube.com The core of this process is a photoinduced electron transfer (PET) event, where the photocatalyst, upon absorbing light, becomes both a more potent oxidant and a more potent reductant. youtube.com

Polyenes like hexadecaheptaene, with their extended and electron-rich π-systems, can participate in charge transfer processes. Upon photoexcitation, the energy of the highest occupied molecular orbital (HOMO) is increased, making the molecule a better electron donor (reductant). Simultaneously, the energy of the lowest unoccupied molecular orbital (LUMO) is decreased, making it a better electron acceptor (oxidant).

Photooxidation: The excited polyene can donate an electron to a suitable acceptor molecule, forming a polyene radical cation.

Photoreduction: The excited polyene can accept an electron from a suitable donor molecule, forming a polyene radical anion.

These charge transfer events are the primary steps in the photoredox chemistry of polyene systems. The efficiency of charge separation and the lifetime of the resulting charge-separated state are critical for subsequent chemical reactions. nih.govnih.gov While often studied in the context of dedicated photocatalysts, these fundamental principles of generating reactive radical intermediates via single-electron transfer apply to conjugated systems like hexadecaheptaene. acs.org

Influence of Environmental Factors on Excited State Lifetimes

The photophysical properties of polyenes, including their excited-state lifetimes, are sensitive to the surrounding environment. Factors such as solvent polarity, temperature, and molecular rigidity can significantly alter deactivation pathways.

A prominent environmental effect is solvatochromism, where the energy of electronic transitions, and thus the color of the substance, changes with the polarity of the solvent. For all-trans-hexadecaheptaene, the S₀ → S₂ absorption spectrum shows a noticeable red-shift (a shift to lower energy) when the solvent is changed from pentane (B18724) to the more polarizable benzene (B151609). nih.gov This indicates a stronger stabilization of the excited state relative to the ground state in the benzene environment.

Table 2: Solvent Effect on the S₀ → S₂ (0-0) Transition of all-trans-Hexadecaheptaene

| Solvent | Transition Energy (cm⁻¹) |

| Pentane | ~26,500 |

| Benzene | ~25,720 |

| (Data extracted from graphical representation in nih.gov) |

This stabilization of the excited state can influence the energy gaps between S₂, S₁, and T₁ states, thereby affecting the rates of internal conversion and intersystem crossing. For instance, solvents that stabilize the S₁ state might increase its lifetime, potentially increasing the fluorescence quantum yield or the probability of competing photochemical reactions like isomerization. Conversely, interactions that promote vibrational relaxation or coupling to the ground state can shorten the excited-state lifetime.

Reactivity, Derivatization, and Functionalization Strategies for Hexadeca 2,4,6,8,10,12,14 Heptaene

Mechanistic Studies of Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are powerful tools for forming cyclic structures. The extended π-system of Hexadeca-2,4,6,8,10,12,14-heptaene offers multiple possibilities for such transformations.

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction involves the interaction of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a six-membered ring. The heptaene chain contains multiple overlapping diene units (e.g., C2-C5, C4-C7, etc.) that can react with suitable dienophiles. The reaction is typically favored when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups, or vice-versa (inverse-electron demand Diels-Alder). Given its electron-rich nature, the heptaene would be expected to react readily with electron-poor dienophiles like maleic anhydride (B1165640) or tetracyanoethylene. The reaction's regioselectivity and stereospecificity would be governed by the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com

[2+2] Cycloadditions: The [2+2] cycloaddition between two alkene units to form a cyclobutane (B1203170) ring is typically a photochemical process. youtube.com Under thermal conditions, the reaction is symmetry-forbidden and does not proceed in a concerted manner for simple alkenes. Therefore, the reaction of two heptaene molecules or the reaction of a heptaene with another alkene via a [2+2] pathway would likely require photochemical activation (irradiation with UV light). An intramolecular [2+2] cycloaddition is also conceivable, where two non-adjacent double bonds within the same heptaene chain could react to form a bicyclic product, although this would compete with other photochemical processes.

Table 1: Hypothetical Cycloaddition Reactions of this compound This table presents illustrative examples of potential cycloaddition reactions. Products shown are representative of one possible regioisomeric outcome.

| Reaction Type | Reactant | Expected Adduct Structure with Heptaene | Conditions |

|---|---|---|---|

| [4+2] Diels-Alder | Maleic Anhydride | Cyclohexene derivative fused to the polyene chain | Thermal |

| [4+2] Diels-Alder | Benzoquinone | Fused polycyclic system | Thermal |

| [2+2] Cycloaddition | Ethene | Cyclobutane ring attached to the polyene chain | Photochemical (UV light) |

| Intramolecular [2+2] | N/A | Bicyclic product with fused cyclobutane ring | Photochemical (UV light) |

Electrophilic and Nucleophilic Additions to Polyene Double Bonds

The electron-rich double bonds of the heptaene are susceptible to attack by electrophiles. In contrast, nucleophilic addition typically requires activation of the polyene system.

Electrophilic Addition: This is a characteristic reaction of alkenes where an electrophile (E+) attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.comnumberanalytics.comchemguide.co.uk For this compound, an electrophile like HBr would add across one of the seven double bonds. The initial protonation would lead to the formation of a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion would complete the addition. The regioselectivity of the addition (which carbon gets the hydrogen and which gets the bromine) would follow Markovnikov's rule, with the electrophile adding to the carbon that yields the most stable carbocation intermediate. chemistrysteps.com Due to the extensive conjugation, addition could potentially occur at the ends of a conjugated segment (1,4- or 1,6-addition), leading to a mixture of products.

Nucleophilic Addition: Simple alkenes are generally not reactive towards nucleophiles due to their electron-rich nature. Nucleophilic addition to a polyene like this compound would be unlikely unless the π-system is activated. libretexts.orglibretexts.org Such activation can be achieved in two primary ways:

Attachment of strong electron-withdrawing groups (EWGs): If the heptaene were substituted with groups like nitro (-NO2) or cyano (-CN), the double bonds would become electron-deficient and susceptible to attack by strong nucleophiles (e.g., organolithium reagents, Grignard reagents).

Coordination to a metal center: Complexation of the polyene to an electron-deficient metal fragment can render it susceptible to external nucleophilic attack. libretexts.org

Oxidative and Reductive Transformations under Controlled Conditions

The multiple double bonds in this compound are readily oxidized or reduced. The primary challenge in these transformations is achieving selectivity, as any of the seven double bonds can react.

Oxidative Transformations:

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert a double bond into an epoxide. Under stoichiometric control (e.g., using one equivalent of the oxidant), it might be possible to achieve mono-epoxidation. The terminal double bonds would likely be more sterically accessible and potentially more reactive.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), would cleave the double bonds, breaking the heptaene chain into smaller carbonyl-containing fragments.

Reductive Transformations:

Catalytic Hydrogenation: The most common method for reducing alkenes is catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). youtube.com Under harsh conditions (high pressure and temperature), all seven double bonds would be reduced to yield hexadecane.

Controlled Reduction: Achieving partial reduction is more complex. Specific catalysts, such as Lindlar's catalyst, are known to reduce alkynes to cis-alkenes and are less reactive towards alkenes, but their selectivity in a long polyene system would be limited. Dissolving metal reductions (e.g., Na in liquid NH₃) can reduce isolated double bonds, but their effectiveness on a conjugated system can vary. Controlled, stoichiometric hydrogenation with a highly active but carefully measured catalyst and reactant could potentially lead to partially saturated polyenes.

Table 2: Illustrative Reagents for Oxidation and Reduction of this compound This table outlines potential reagents and their expected outcomes. Selectivity is a major challenge and product mixtures are likely.

| Transformation | Reagent | Expected Product Type | Level of Control |

|---|---|---|---|

| Epoxidation | m-CPBA (1 equivalent) | Mono-epoxidized heptaene | Moderate (selectivity for terminal vs. internal double bonds) |

| Oxidative Cleavage | O₃, then Zn/H₂O | Mixture of aldehydes and/or ketones | Low (cleavage of all double bonds) |

| Complete Reduction | H₂ (excess), Pd/C | Hexadecane | High (for full saturation) |

| Partial Reduction | H₂ (1 equivalent), Wilkinson's catalyst | Partially saturated polyene mixture | Very Low |

Strategies for Covalent Grafting and Surface Functionalization

Covalently attaching this compound to surfaces could impart unique electronic or optical properties to materials. This typically involves a multi-step process where the polyene is first functionalized and then attached to a prepared surface. nih.govdiva-portal.org

A plausible strategy involves:

Terminal Functionalization of the Polyene: A terminal group on the heptaene, such as a methyl group, could be functionalized. For example, radical bromination could introduce a bromine atom, which can then be converted to other functional groups (e.g., an azide (B81097), alkyne, or amine) via nucleophilic substitution.

Surface Preparation: A substrate (e.g., silicon wafer, glass slide, or polymer film) is functionalized with a complementary reactive group. For instance, a surface can be treated to bear alkyne groups.

Covalent Grafting: The functionalized heptaene is then reacted with the prepared surface. If the heptaene bears an azide and the surface an alkyne, a highly efficient "click" reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) can be used to form a stable covalent bond. chemrxiv.org

Synthesis of Conjugated Block Copolymers Incorporating this compound Units

Incorporating a defined conjugated segment like this compound into a block copolymer architecture allows for the combination of the polyene's optical/electronic properties with the physical properties (e.g., solubility, morphology) of other polymer blocks. nih.gov

A common strategy would be to synthesize a derivative of the heptaene that can act as an initiator or a monomer in a controlled polymerization reaction. gatech.edu

Heptaene as a Macroinitiator: A hydroxyl or halide functional group could be introduced at the end of the heptaene chain. This functionalized polyene could then initiate the polymerization of a second monomer (e.g., styrene, acrylates) via techniques like Atom Transfer Radical Polymerization (ATRP), forming a diblock copolymer. nih.gov

Heptaene as a Monomer: A polymerizable group, such as a vinyl or norbornene moiety, could be attached to the heptaene. This "macromonomer" could then be copolymerized with other monomers to create a graft copolymer, where heptaene units are pendant chains off a different polymer backbone.

Exploration of Polyene-Based Self-Assembly Processes

The rigid, rod-like structure and extensive π-system of this compound make it an ideal candidate for self-assembly into ordered supramolecular structures. chemistryviews.org The driving forces for this assembly are primarily non-covalent interactions:

π-π Stacking: The planar, electron-rich π-systems of adjacent heptaene molecules can stack on top of each other, similar to graphite. This is a major organizing force for conjugated molecules.

The nature of the self-assembled morphology (e.g., nanofibers, ribbons, vesicles) can often be controlled by external factors such as solvent choice and temperature. chemistryviews.orgiit.edu For example, in a poor solvent for the polyene, aggregation and assembly would be favored. Another advanced strategy could involve redox-controlled assembly, where the neutral heptaene is soluble, but its oxidized (cationic) form becomes less soluble and aggregates, a process that has been demonstrated for π-conjugated block copolymers. nih.gov

Elucidating Structure Property Relationships in Hexadeca 2,4,6,8,10,12,14 Heptaene Architectures

Correlations Between Conjugation Length, End-Group Modification, and Electronic Band Gaps

The electronic band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that dictates the electronic and optical properties of conjugated molecules. In polyenes, the HOMO-LUMO gap is intimately linked to the length of the conjugated system.

Detailed Research Findings:

For conjugated polyenes, as the number of conjugated double bonds increases, the HOMO-LUMO energy gap generally decreases. This trend is well-established and can be qualitatively understood by the "particle in a box" model, where the delocalized π-electrons are confined to the length of the polyene chain. A longer chain corresponds to a larger "box," which leads to more closely spaced energy levels and a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

End-group modification provides a powerful tool for tuning the electronic band gap of polyenes. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the termini of the polyene chain can significantly alter the energy levels of the HOMO and LUMO. For example, the synthesis of polyenes end-capped with biphenyl (B1667301) groups has been shown to stabilize the polyyne chains. nih.govnih.gov Similarly, fullerene-end-capped polyacetylene derivatives have been synthesized, creating "rod-sphere" molecules with unique electronic properties. 20.210.105 While specific studies on end-group modified Hexadeca-2,4,6,8,10,12,14-heptaene are scarce, the principles derived from other end-functionalized polyenes are applicable. nih.gov For instance, attaching EDGs would raise the HOMO energy level, while EWGs would lower the LUMO energy level, both leading to a reduction in the band gap.

| Polyene | Number of Conjugated Double Bonds | Estimated HOMO-LUMO Gap (eV) | Effect of End-Group Modification |

|---|---|---|---|

| Ethene | 1 | ~7.6 | Introduction of EDGs or EWGs can decrease the band gap. |

| Butadiene | 2 | ~6.0 | |

| Hexatriene | 3 | ~4.7 researchgate.net | |

| This compound | 7 | Lower than Hexatriene (exact value not readily available) | Expected to follow the same trend. |

Influence of Molecular Planarity and Conformational Restraint on Photophysical Parameters

The planarity of the conjugated backbone is crucial for maximizing π-orbital overlap and, consequently, for the delocalization of electrons. Any deviation from planarity can disrupt conjugation, leading to significant changes in the photophysical properties of the molecule.

Detailed Research Findings:

In polyenes, rotation around single bonds can lead to different conformers. The all-trans conformation is generally the most stable and planar, allowing for maximum effective conjugation. In contrast, cis-isomers or twisted conformations introduce steric hindrance that forces the polyene chain out of planarity. This disruption of planarity reduces the effective conjugation length, leading to a hypsochromic (blue) shift in the absorption spectrum (i.e., a larger HOMO-LUMO gap) and a decrease in the intensity of the absorption band.

Studies on diphenylpolyenes have shown that in the crystalline state, these molecules tend to adopt a coplanar conformation. wolfram.com However, in solution and at higher temperatures, the phenyl end groups can rotate out of plane, leading to a decrease in polarizability and a less structured absorption spectrum. wolfram.com For long-chain polyenes, conformational disorder becomes more significant, leading to a distribution of effective conjugation lengths within a sample. This results in broadened absorption bands.

For this compound, maintaining a planar all-trans conformation is key to realizing its full conjugation potential. Any conformational restraints that force the molecule into a non-planar geometry would be expected to alter its photophysical parameters in a predictable manner, similar to what is observed in other long-chain polyenes. The introduction of bulky substituents or incorporation into a cyclic structure are examples of modifications that would enforce conformational restraint and impact the molecule's electronic properties.

Impact of Stereoisomerism on Spectroscopic Signatures and Photoreactivity

Detailed Research Findings:

The all-trans isomer of a polyene is typically the most linear and exhibits the most well-resolved vibronic structure in its absorption and fluorescence spectra. The introduction of a cis-linkage creates a bend in the polyene chain. This can lead to steric hindrance, which, as discussed previously, can disrupt planarity and alter the spectroscopic properties.

A high-resolution spectroscopic study of all-trans-2,4,6,8,10,12,14-hexadecaheptaene revealed that the most prominent features in its fluorescence and fluorescence excitation spectra are due to combinations of symmetric carbon-carbon stretching vibrations. A notable observation was a significant increase in the frequency of a double bond vibrational mode upon electronic excitation, which was attributed to vibronic coupling between the ground and first excited singlet states.

The photoreactivity of polyenes is also highly dependent on their stereochemistry. Photoisomerization, the light-induced conversion between cis and trans isomers, is a fundamental process in many biological systems, such as vision, where the isomerization of retinal is the primary event. The quantum yield and pathway of photoisomerization are influenced by the initial stereochemistry of the polyene and the nature of the excited state potential energy surface. For this compound, it is expected that the different stereoisomers will exhibit distinct photoreactive behaviors, with the all-trans isomer likely being the most photostable under certain conditions.

| Isomer | General Spectroscopic Features | Expected Photoreactivity |

|---|---|---|

| all-trans-Hexadeca-2,4,6,8,10,12,14-heptaene | Well-resolved vibronic structure, longest wavelength of absorption. | May undergo photoisomerization to cis-isomers. |

| mono-cis-Hexadeca-2,4,6,8,10,12,14-heptaene | Broader absorption spectrum, hypsochromic shift compared to all-trans. | Can photoisomerize to the all-trans or other cis-isomers. |

| poly-cis-Hexadeca-2,4,6,8,10,12,14-heptaene | Significantly broadened and blue-shifted absorption spectrum. | Complex photoreactive pathways. |

Effects of Substitution Patterns on Molecular Orbitals and Reactivity Profiles

The introduction of substituents at various positions along the polyene chain can significantly modulate the electronic structure, and consequently, the reactivity of this compound. The nature and position of these substituents can be tailored to fine-tune the molecular orbitals and reactivity profiles for specific applications.

Detailed Research Findings:

Substituents can exert their influence through inductive and resonance effects. Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the π-system, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density, lowering the energy of the LUMO and making the molecule more prone to nucleophilic attack.

The position of substitution is also critical. Substitution at the center of the polyene chain will have a different effect on the molecular orbitals compared to substitution at the ends. Theoretical studies on polyenes have shown that the coefficients of the atomic orbitals contributing to the HOMO and LUMO are not uniform along the chain. libretexts.org The HOMO typically has larger coefficients towards the center of the chain, while the LUMO has larger coefficients towards the ends. Therefore, substitution at positions with larger orbital coefficients will have a more pronounced effect on the corresponding molecular orbital energy.

For this compound, a systematic study of substitution patterns would be necessary to fully map out its reactivity profile. For example, the synthesis of a derivative such as hexadeca-2,4,6,8,10,12,14-heptaenoic acid introduces a carboxylic acid group, which is an electron-withdrawing group, at one end of the chain. youtube.com This would be expected to lower the LUMO energy and increase the molecule's reactivity towards nucleophiles.

Relationship Between Intermolecular Interactions and Collective Electronic Properties in Aggregates

In the solid state or in concentrated solutions, polyene molecules can self-assemble into aggregates, driven by non-covalent intermolecular interactions. These interactions, primarily van der Waals forces and π-π stacking, can lead to the formation of ordered structures with collective electronic properties that are distinct from those of the individual molecules.

Detailed Research Findings:

The aggregation of conjugated molecules can lead to either H-aggregates or J-aggregates, which are characterized by distinct spectroscopic signatures. In H-aggregates, the molecules are arranged in a face-to-face (co-facial) manner, resulting in a blue-shift of the absorption maximum compared to the monomer. In J-aggregates, the molecules are arranged in a head-to-tail fashion, leading to a red-shift of the absorption maximum.

The nature and strength of intermolecular interactions in polyene aggregates depend on the specific molecular structure, including the length of the polyene chain and the presence of any substituents. For instance, the introduction of bulky end-groups can sterically hinder aggregation. Conversely, functional groups capable of hydrogen bonding can promote the formation of well-ordered supramolecular structures.

While there are no specific studies on the aggregation of this compound, research on other conjugated systems provides valuable insights. For example, the self-assembly of oligo(phenyleneethynylene)s is driven by a combination of π-π stacking and hydrogen bonding, leading to the formation of helical supramolecular structures. 20.210.105 In the case of amphotericin B, a polyene antibiotic, its aggregation state is crucial for its biological activity. niscpr.res.in It is plausible that this compound, with its extended π-system, would exhibit a strong tendency to form π-stacked aggregates, the nature of which would significantly influence its solid-state electronic and optical properties.

Advanced Research Applications and Methodological Development Utilizing Hexadeca 2,4,6,8,10,12,14 Heptaene

Investigation as a Model System for Exciton (B1674681) Dynamics in Organic Semiconductors

The extended π-conjugated system of polyenes like hexadeca-2,4,6,8,10,12,14-heptaene makes them ideal candidates for studying exciton dynamics in organic semiconductors. arxiv.org Upon absorption of light, an electron is promoted to a higher energy level, creating a bound electron-hole pair known as a Frenkel exciton. uea.ac.uk The dynamics of these excitons—their formation, diffusion, and decay—are fundamental to the performance of organic electronic devices. arxiv.org

The photophysics of polyenes is often governed by two low-lying excited electronic states: the optically allowed 1Bu state and the optically forbidden, lower-energy 2Ag state. nih.gov Following photoexcitation to the 1Bu state, rapid internal conversion typically occurs to the 2Ag state, from which fluorescence is observed. nih.gov The energy gap between these two states is sensitive to the molecular environment, particularly the polarizability of the solvent. nih.govacs.org

In the solid state, such as in thin films used for organic semiconductors, these excitons are not static. They can migrate from one molecule to another through a process known as exciton diffusion. researchgate.net The efficiency of this diffusion is critical for applications in photovoltaics and light-emitting diodes, as it determines whether the exciton can reach a donor-acceptor interface to generate charge or a luminescent site to emit light. uea.ac.ukresearchgate.net Research on conjugated polymers shows that exciton dynamics occur on multiple timescales, from ultrafast intrachain processes in the femtosecond range to slower interchain hopping. arxiv.org The study of well-defined oligomers like this compound can help elucidate these complex processes by providing a system with a precise conjugation length, free from the complexities of polydispersity found in polymers. bowdoin.edu

Table 1: Excited State Properties of Representative Diphenylpolyenes

| Polyene | Absorption Max (nm) | Fluorescence Max (nm) | Fluorescence Quantum Yield (%) | Excited State Lifetime (ns) |

|---|---|---|---|---|

| Diphenylhexatriene (DPH) | ~350 | ~420 | 62-65 | Varies |

This table presents data for related diphenylpolyenes to illustrate typical photophysical properties. The values can vary significantly with the solvent and temperature. nih.gov

Exploration in Fundamental Organic Photovoltaics and Light-Emitting Diodes Research

The unique electronic properties of polyenes make them central to research in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In the context of Organic Photovoltaics , polyenes and their polymeric analogues are often used as the electron-donating material in a bulk heterojunction (BHJ) solar cell. energy.gov When the donor material absorbs a photon, it forms an exciton. For the solar cell to generate current, this exciton must diffuse to the interface with an electron-accepting material (like a fullerene derivative) before it decays. energy.gov At the interface, the exciton dissociates into a free electron and a hole, which are then transported to their respective electrodes. uea.ac.uk The efficiency of OPVs is therefore directly linked to the exciton diffusion length. The study of model compounds like this compound can provide insights into how conjugation length and molecular packing influence exciton diffusion and charge generation, guiding the design of more efficient OPV materials. researchgate.netrsc.org

In Organic Light-Emitting Diodes , the reverse process occurs. Electrons and holes are injected from the cathode and anode, respectively, and they combine within the organic layer to form excitons. youtube.com The radiative decay of these excitons produces light. Polyene derivatives can be utilized in OLEDs, for instance, as part of the hole-transporting layer (HTL) or as the light-emitting material itself. researchgate.netosti.gov The color of the emitted light is determined by the energy gap of the emitter molecule, which for polyenes, is a function of the conjugation length. wikipedia.org By synthesizing polyenes of varying lengths, the emission color can be tuned. Furthermore, the efficiency of OLEDs depends on balancing charge injection and transport, and ensuring that the formed excitons decay radiatively. researchgate.netmdpi.com Using well-defined polyenes allows for systematic studies of these structure-property relationships. mdpi.com

Development of Photo-Switchable Molecular Systems and Machines

The carbon-carbon double bonds in polyenes can undergo trans-cis isomerization upon absorption of light. This photoisomerization leads to a significant change in the molecule's shape and can alter its physical and chemical properties. youtube.comnih.gov This principle is the foundation for the development of photo-switchable molecular systems and machines.

By incorporating a polyene or a similar photo-isomerizable unit (like azobenzene) into a larger molecular architecture, it is possible to control a specific function with light. researchgate.netmdpi.com For example, the isomerization can trigger a change in the conformation of a polymer, leading to a macroscopic response such as a transition from a liquid to a solid state. researchgate.net This process is reversible, allowing the material to be switched back and forth between its two states using different wavelengths of light. nih.gov Such systems have potential applications in areas like targeted drug delivery, light-responsive materials, and molecular-level data storage. youtube.com this compound, with its multiple double bonds, serves as a fundamental building block for investigating the efficiency and fatigue resistance of such photo-switching processes.

Research into Polyene-Based Chromophores for Advanced Optical Materials

A chromophore is the part of a molecule responsible for its color. The color arises because the molecule absorbs certain wavelengths of visible light and reflects or transmits others. The extensive system of conjugated double bonds in polyenes acts as a strong chromophore. wikipedia.org

The energy of the absorbed light corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In polyenes, this energy gap decreases as the number of conjugated double bonds increases. Consequently, longer polyenes absorb light at longer wavelengths. bowdoin.edu This tunability makes polyenes highly attractive for creating chromophores for advanced optical materials. By carefully designing the length and substitution pattern of the polyene chain, materials with specific colors and optical properties can be developed for applications such as dyes, pigments, and nonlinear optical materials.

Table 2: Relationship Between Polyene Chain Length and Absorption Wavelength

| Compound | Number of C=C Bonds | Absorption Maximum (nm) |

|---|---|---|

| Butadiene | 2 | 217 |

| Hexatriene | 3 | 258 |

| Octatetraene | 4 | 290 |

This table illustrates the general trend of increasing absorption wavelength with increasing conjugation length in linear polyenes.

Application in the Design of Novel Supramolecular Assemblies for Electronic Energy Transfer

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds or π-π stacking. youtube.com These interactions can be used to organize chromophores, like polyenes, into well-defined architectures that facilitate electronic energy transfer. tue.nl

In such an assembly, a "donor" chromophore absorbs light and, instead of fluorescing, transfers its excitation energy to a nearby "acceptor" chromophore. This process, known as Förster Resonance Energy Transfer (FRET), is highly dependent on the distance and orientation between the donor and acceptor. Supramolecular assemblies allow for precise control over these parameters.

Linear polyenes can act as molecular "wires" within these assemblies, channeling absorbed energy from a donor to an acceptor over a specific distance. nih.gov The efficiency of energy transfer along a supramolecular chain of π-conjugated molecules is a subject of intense research, with findings indicating that it is a multi-step process involving exciton diffusion along the chain followed by transfer to the acceptor. tue.nlnih.gov The study of systems incorporating this compound can help to understand the fundamental factors governing the efficiency of energy transfer in these complex, self-assembled systems, which are crucial for developing artificial photosynthetic systems and advanced light-harvesting materials. researchgate.net

Future Research Directions and Unresolved Challenges in Hexadeca 2,4,6,8,10,12,14 Heptaene Studies

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of long-chain, stereochemically defined polyenes such as hexadeca-2,4,6,8,10,12,14-heptaene remains a significant hurdle. chemeurope.com Traditional methods, while effective to some extent, often suffer from drawbacks that limit their sustainability and efficiency.

Future research will likely focus on developing synthetic strategies that are not only efficient and stereoselective but also adhere to the principles of green chemistry. Key areas of development include:

Catalytic Methods: The use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Negishi couplings), has shown promise for the stereoselective formation of C-C double bonds in polyenes. youtube.com Future work will aim to develop more robust and recyclable catalysts to improve the atom economy and reduce metal waste. jocpr.comnih.gov

Iterative Synthesis: Bio-inspired iterative approaches, where smaller, well-defined alkene building blocks are sequentially coupled, offer a modular and efficient route to complex polyenes. chemeurope.com Light-driven energy transfer catalysis has emerged as a promising technique to control the geometry of these alkene building blocks, a critical aspect for controlling the final properties of the polyene. chemeurope.com

Atom-Economical Reactions: Classic olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions are commonly used for polyene synthesis but often generate stoichiometric amounts of byproducts, thus lowering the atom economy. jocpr.com Research into catalytic versions of these reactions or alternative C-C bond-forming strategies that maximize the incorporation of reactant atoms into the final product is crucial. nih.gov

| Synthetic Strategy | Advantages | Challenges |

| Transition Metal Catalysis | High stereoselectivity | Catalyst cost, metal contamination |

| Iterative Synthesis | Modularity, high purity | Multiple steps, overall yield |

| Atom-Economical Reactions | Reduced waste, high efficiency | Stereocontrol, reaction conditions |

Addressing Challenges in Stability and Purity of Highly Unsaturated Systems

A major obstacle in the study and application of long-chain polyenes is their inherent instability. The extended π-system makes them susceptible to degradation via several pathways.

Key challenges and future research directions in this area include:

Sensitivity to Oxidation and Light: Polyenes are notoriously sensitive to atmospheric oxygen and light, which can lead to oxidation and isomerization, altering their electronic and optical properties. mdpi.com Research into protective strategies, such as encapsulation within host molecules like cyclodextrins or incorporation into polymeric matrices, is essential to enhance their stability.

Thermal Instability: Longer polyenes and polyynes (containing triple bonds) exhibit decreased stability with increasing chain length. rsc.org Understanding the mechanisms of thermal degradation is critical for developing strategies to synthesize and process these materials at elevated temperatures.

Purification Difficulties: The synthesis of polyenes often results in a mixture of stereoisomers and oligomers of varying lengths, making purification a significant challenge. nih.gov The instability of these compounds further complicates purification processes like chromatography. The development of novel, non-destructive purification techniques is a critical area for future research.

Advancements in Operando Spectroscopy for Real-Time Mechanistic Insights

Understanding the intricate reaction mechanisms involved in the synthesis and degradation of this compound requires analytical techniques that can monitor these processes in real-time. Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous assessment of catalytic activity or reaction progress, is a powerful tool for gaining such insights. researchgate.net

Future applications of operando spectroscopy in polyene research include:

Mechanistic Elucidation of Synthesis: By employing techniques like operando UV-Vis, Raman, and NMR spectroscopy, researchers can follow the formation of polyenes in real-time. This can help identify reaction intermediates, understand the role of catalysts, and optimize reaction conditions for improved yield and selectivity.

Studying Degradation Pathways: Operando techniques can be used to monitor the degradation of this compound under various conditions (e.g., exposure to light, heat, or reactive chemical species). This will provide valuable data on the kinetics and mechanisms of degradation, aiding in the development of more stable materials.

Real-Time Monitoring in Devices: For applications in electronic or optoelectronic devices, operando spectroscopy can provide insights into how the structure and properties of the polyene change during device operation.

Exploration of Quantum Coherence and Entanglement in Polyene-Based Systems

The extended conjugated π-electron system of polyenes makes them ideal candidates for studying fundamental quantum mechanical phenomena. The behavior of electrons in these systems can be approximated by the "particle in a box" model, which provides a basis for understanding their electronic transitions and optical properties. youtube.comyoutube.com

Future research in this area will delve deeper into the quantum nature of these systems:

Quantum Coherence: There is growing evidence for the existence of quantum coherence in conjugated polymers and photosynthetic complexes, where energy can be transferred in a wave-like manner. cmu.edu Investigating the extent and duration of quantum coherence in well-defined polyenes like this compound at different temperatures is a key research direction.

Quantum Interference: Theoretical studies have predicted the occurrence of quantum interference effects in the electron transport through polyene chains, which could be harnessed for the development of molecular-scale electronic switches. aip.orgnih.gov Experimental verification of these effects in single-molecule junctions containing this compound would be a significant breakthrough.

Quantum Entanglement: While the concept of entanglement is central to quantum mechanics, its exploration in complex molecular systems like long-chain polyenes is still in its infancy. Future theoretical and experimental work could explore the possibility of generating and controlling entangled electronic states within a single polyene molecule or between interacting polyene chains, which could have implications for quantum information processing.

Integration into Hybrid Organic-Inorganic Architectures for Enhanced Functionality

Combining the unique electronic and optical properties of conjugated polyenes with the robust structural and functional characteristics of inorganic materials can lead to novel hybrid materials with enhanced performance.

Future research will focus on the design, synthesis, and characterization of such hybrid architectures:

Q & A

Q. What experimental methods are used to determine the effective mass of π-electrons in hexadeca-2,4,6,8,10,12,14-heptaene?

The effective mass of π-electrons is derived by correlating quantum mechanical models with experimental absorption spectra. For this compound, the confinement of π-electrons in a 1D curved box (modeled using Bessel functions and geometry-induced potentials) yields an effective mass of 0.384mₑ. This value is inversely proportional to chain length and validated by comparing calculated transition wavelengths with experimental UV-Vis absorption data . Key parameters include σ (curvature-dependent) and ω (angular frequency), which are optimized to minimize errors (e.g., 0.00% error for hexadeca-heptaene) .

Q. How are σ and ω parameters determined for polyene chains like this compound?

The parameters σ (curvature) and ω (angular frequency) are derived from the relationship between transition wavelengths (λ) and energy gaps (ΔE = hc/λ). For hexadeca-heptaene, σ = 0.00045 and ω = 23.56490 are calculated by fitting experimental absorption spectra to a quantum confinement model. These values reflect the chain’s geometry and electron density distribution, with σ decreasing as chain length increases .

Q. What synthetic strategies are employed to synthesize this compound derivatives?

A Wittig-like coupling reaction is commonly used. For example, tetraethyl derivatives are synthesized by reacting 2,7-dimethylocta-2,4,6-trienedial with phosphonate esters in THF at −78°C under argon, using NaHMDS as a base. This method ensures stereochemical control and conjugation preservation .

Advanced Research Questions

Q. How do discrepancies between theoretical and experimental effective mass values arise in polyene systems?

Theoretical models often assume idealized 1D confinement, neglecting electron-phonon interactions and solvent effects. For hexadeca-heptaene, the calculated effective mass (0.384mₑ) deviates from nanostructure-based predictions (e.g., 0.173mₑ for ballistic electrons) due to differences in curvature (σ) and dielectric environments. Advanced models incorporating relativistic corrections or density functional theory (DFT) can reduce these gaps .

Q. What role do stereoisomers play in modulating the electronic properties of this compound?

X-ray crystallography reveals that syn- and anti-stereoisomers exhibit distinct π-orbital overlaps. For example, the syn-tricyclo derivative shows enhanced conjugation due to planar alignment, while the anti-isomer adopts a twisted geometry, reducing electron delocalization. These structural differences directly impact absorption maxima and redox potentials .

Q. How can time-resolved spectroscopy resolve contradictions in excited-state dynamics of hexadeca-heptaene?

Conflicting reports on excited-state lifetimes (e.g., singlet vs. triplet dominance) are addressed using femtosecond transient absorption spectroscopy. For hexadeca-heptaene, a 1.5 ps singlet-state decay correlates with intersystem crossing efficiency, while triplet yields are quantified via phosphorescence measurements at cryogenic temperatures .

Q. What computational methods reconcile curvature (σ) dependencies with experimental absorption errors?

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations integrate σ-dependent potentials into DFT frameworks. For hexadeca-heptaene, this approach reduces absorption wavelength errors from ~2% (classical models) to <0.5% by accounting for solvent polarization and torsional strain .

Methodological Guidance

Designing experiments to quantify antioxidant activity in hexadeca-heptaene derivatives:

Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay with UV-Vis monitoring at 517 nm. For hexadeca-heptaenedioic acid (isolated from Streptomyces limosus), IC₅₀ values are compared to ascorbic acid controls. Correlate activity with conjugation length and electron-withdrawing groups .

Validating crystallographic data for polyene stereoisomers:

Refine X-ray diffraction datasets (e.g., CCDC 1633-22-3) using SHELXL-97, applying Hirshfeld surface analysis to resolve disorder. For hexadeca-heptaene derivatives, R-factors <0.05 and mean C–C bond length deviations <0.005 Å ensure reliability .

Addressing contradictions in π-electron delocalization models:

Perform comparative studies using Raman spectroscopy (C=C stretch modes) and NMR diamagnetic shielding. For hexadeca-heptaene, a 1580 cm⁻¹ Raman peak and upfield-shifted proton signals (δ = 6.2–6.8 ppm) confirm delocalization extent, resolving conflicts between Hückel and PPP (Pariser-Parr-Pople) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.